4,7-Difluoro-1,2-benzoxazol-3-ol
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Overview
Description
4,7-Difluoro-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₇H₃F₂NO₂ and a molecular weight of 171.10 g/mol . It belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields . The compound is characterized by the presence of two fluorine atoms at positions 4 and 7 on the benzoxazole ring, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1,2-benzoxazol-3-ol typically involves the use of 2-aminophenol as a precursor . One common method includes the reaction of 2-aminophenol with aldehydes or ketones under various catalytic conditions . For instance, the use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H] [HSO₄]) in water under reflux conditions has been reported to yield benzoxazole derivatives with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the benzoxazole ring, leading to the formation of reduced products.
Substitution: The fluorine atoms on the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Scientific Research Applications
4,7-Difluoro-1,2-benzoxazol-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Difluoro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the oxygen and nitrogen atoms in the ring can act as hydrogen bond acceptors . These interactions enable the compound to modulate various biological processes, such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,7-Difluoro-1,2-benzoxazol-3-ol is unique due to the specific positioning of the fluorine atoms on the benzoxazole ring, which can influence its chemical reactivity and biological activity . This distinct structure allows for unique interactions with biological targets compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C7H3F2NO2 |
---|---|
Molecular Weight |
171.10 g/mol |
IUPAC Name |
4,7-difluoro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3F2NO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11) |
InChI Key |
IRRQZXBAGZLTIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)NO2)F |
Origin of Product |
United States |
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